molecular formula C12H11BrN2O2 B13724156 Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(5-Bromo-2-pyridyl)-1H-pyrrole-2-carboxylate

Katalognummer: B13724156
Molekulargewicht: 295.13 g/mol
InChI-Schlüssel: MMZYNWSJYRQLCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD31735613” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for understanding complex chemical reactions and developing new materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31735613” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product’s purity and yield. For example, one common method involves the reaction of a triazolo ring compound with methanesulfonate under specific conditions to form the desired crystal form .

Industrial Production Methods: Industrial production of “MFCD31735613” often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process is designed to be simple and scalable, ensuring that the compound can be produced in large quantities with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD31735613” undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: The reactions involving “MFCD31735613” typically use common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products: The major products formed from the reactions of “MFCD31735613” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to various substituted compounds .

Wirkmechanismus

The mechanism of action of “MFCD31735613” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis .

Eigenschaften

Molekularformel

C12H11BrN2O2

Molekulargewicht

295.13 g/mol

IUPAC-Name

ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(5-6-14-11)10-4-3-8(13)7-15-10/h3-7,14H,2H2,1H3

InChI-Schlüssel

MMZYNWSJYRQLCW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CN1)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.